

DC360: A Synthetic Fluorescent Retinoid Analogue for Interrogating Retinoid Signaling Pathways

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: DC360

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

DC360 is a novel, fluorescent synthetic analogue of all-trans retinoid acid (ATRA). Its intrinsic fluorescence and strong binding to cellular retinoid binding protein II (CRABP II) make it a valuable tool for the biochemical and intracellular characterization of retinoid signaling pathways. This technical guide provides a comprehensive overview of **DC360**, including its chemical properties, mechanism of action, and the experimental methodologies used to characterize it. Quantitative data is presented in a structured format to facilitate comparison with the endogenous retinoid, ATRA. Detailed signaling pathways and experimental workflows are visualized to provide a clear understanding of its biological context and applications.

Introduction

Retinoids, a class of compounds derived from vitamin A, are critical signaling molecules that regulate a wide array of cellular processes, including cell growth, differentiation, and apoptosis. Their therapeutic potential is significant, yet a complete understanding of their complex signaling pathways remains elusive. Synthetic retinoid analogues that can act as probes are therefore invaluable for research. **DC360** is a dihydroquinoline-based retinoid analogue designed to be intrinsically fluorescent, allowing for direct visualization and quantification of its interaction with cellular components.

Chemical and Physical Properties

DC360 is a synthetic retinoid designed for enhanced stability and fluorescent properties compared to the endogenous all-trans retinoic acid (ATRA).

Property	Value	Reference
IUPAC Name	4-((1-Isopropyl-4,4-dimethyl-1,4-dihydroquinolin-6-yl)ethynyl)benzoic acid	[Chisholm et al., 2019]
Molecular Formula	C ₂₃ H ₂₃ NO ₂	[Chisholm et al., 2019]
Molecular Weight	345.44 g/mol	[Chisholm et al., 2019]
Fluorescence	Intrinsic, Solvatochromatic	[Chisholm et al., 2019]

Mechanism of Action and Biological Activity

DC360 functions as a potent analogue of ATRA, engaging with key components of the retinoid signaling pathway.

Binding to Cellular Retinoic Acid Binding Protein II (CRABP II)

DC360 exhibits a strong binding affinity for CRABP II, a key intracellular protein responsible for solubilizing and transporting retinoic acid to the nucleus. The binding affinity of **DC360** to CRABP II was determined using a novel in vitro fluorometric binding assay.

Compound	Binding Affinity (Kd) to CRABP II	Method	Reference
DC360	34.0 ± 2.5 nM	Fluorometric Titration	[Chisholm et al., 2019]
All-trans Retinoic Acid (ATRA)	7.6 nM	Stopped-flow fluorescence spectroscopy	[Norris et al., 2022]

The crystal structure of the **DC360**-CRABP II complex has been solved to a resolution of 1.8 Å, confirming that **DC360** occupies the same hydrophobic binding pocket as ATRA.

Retinoic Acid Receptor (RAR) Activation

Upon transport to the nucleus by CRABP II, retinoids bind to and activate Retinoic Acid Receptors (RARs), which are ligand-dependent transcription factors. **DC360** has been shown to induce the expression of RAR β , a known target gene of retinoid signaling. As of the latest available data, specific quantitative data for the activation of RAR subtypes by **DC360** (e.g., EC50 values) has not been published. For comparison, the EC50 values for ATRA activation of RAR subtypes are provided below.

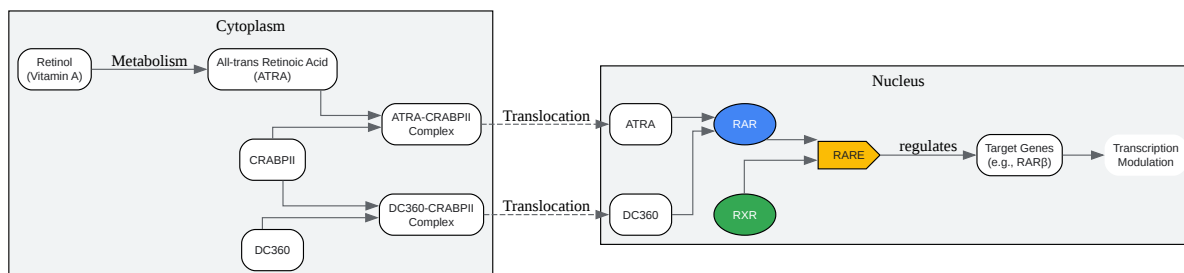
Compound	RAR α EC50 (nM)	RAR β EC50 (nM)	RAR γ EC50 (nM)	Method	Reference
DC360	Not Reported	Not Reported	Not Reported	-	-
All-trans Retinoic Acid (ATRA)	169	9	2	Luciferase Reporter Assay	[Idres et al., 2002]

Gene Expression

RNA sequencing analysis of human epithelial cells treated with **DC360** confirmed that it regulates cellular processes in a manner analogous to ATRA. While specific fold-change data for key retinoid target genes from this study are not publicly available, the overall transcriptional profile indicates that **DC360** functions as a bona fide retinoid analogue.

Signaling Pathway

The canonical retinoid signaling pathway involves the uptake of retinol (Vitamin A) and its conversion to ATRA. ATRA is then chaperoned by CRABP II to the nucleus where it binds to a heterodimer of a Retinoic Acid Receptor (RAR) and a Retinoid X Receptor (RXR). This complex then binds to Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, modulating their transcription.



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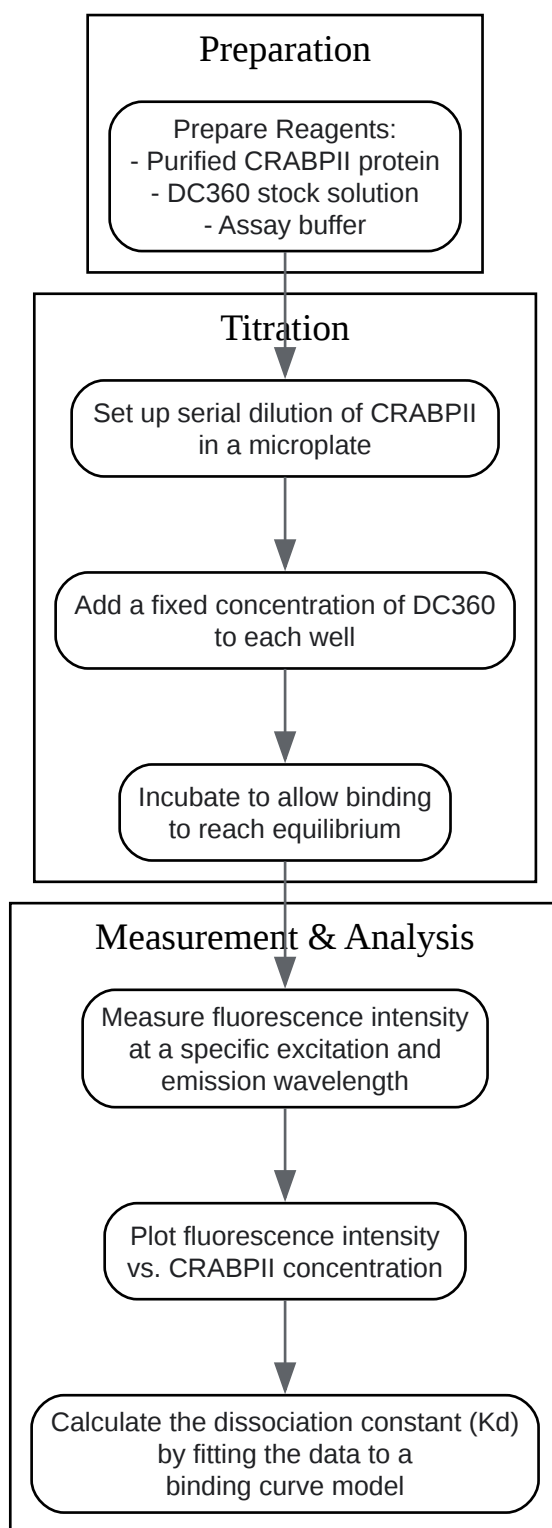
Caption: Canonical Retinoid Signaling Pathway and the role of **DC360**.

Experimental Protocols

The following are generalized protocols for the key experiments used to characterize **DC360**, based on standard laboratory practices and the information available in the primary literature.

In Vitro Fluorometric Binding Assay

This assay quantifies the binding affinity of **DC360** to CRABP2 by measuring the change in fluorescence upon binding.



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Caption: Workflow for the in vitro fluorometric binding assay.

Protocol:

- Reagent Preparation:
 - Purify recombinant human CRABP II protein.
 - Prepare a stock solution of **DC360** in a suitable solvent (e.g., DMSO).
 - Prepare an appropriate assay buffer (e.g., phosphate-buffered saline, pH 7.4).
- Assay Procedure:
 - Perform a serial dilution of the purified CRABP II protein in the assay buffer in a low-binding microplate.
 - Add a constant, low nanomolar concentration of **DC360** to each well containing the CRABP II dilution series and to control wells containing only buffer.
 - Incubate the plate at room temperature for a sufficient time to allow the binding to reach equilibrium.
- Data Acquisition and Analysis:
 - Measure the fluorescence intensity of each well using a microplate reader at an excitation wavelength of ~340 nm and an emission wavelength of ~460 nm.
 - Subtract the background fluorescence from the control wells.
 - Plot the change in fluorescence intensity as a function of the CRABP II concentration.
 - Determine the dissociation constant (K_d) by fitting the data to a one-site binding model using appropriate software.

Confocal Fluorescence Microscopy

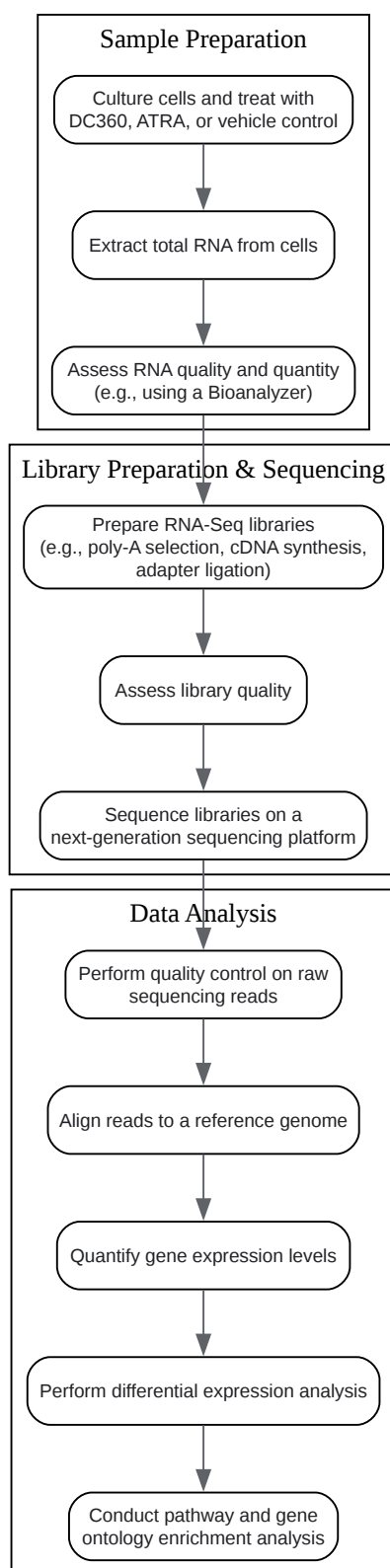
This technique is used to visualize the subcellular localization of the fluorescent **DC360** within cells.

Protocol:

- Cell Culture and Treatment:
 - Culture human epithelial cells (e.g., MCF-7) on glass-bottom dishes suitable for confocal microscopy.
 - Treat the cells with a working concentration of **DC360** (e.g., 1-10 μ M) and incubate for a specified period (e.g., 1-24 hours).
 - Include a vehicle control (e.g., DMSO) treated sample.
- Cell Preparation for Imaging:
 - Gently wash the cells with pre-warmed phosphate-buffered saline (PBS) to remove excess **DC360**.
 - Fix the cells with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.
 - (Optional) Permeabilize the cells with a detergent (e.g., 0.1% Triton X-100 in PBS) if co-staining with intracellular antibodies is desired.
 - (Optional) Counterstain the nuclei with a DNA-binding dye such as DAPI.
 - Mount the coverslips with an appropriate mounting medium.
- Imaging:
 - Acquire images using a laser scanning confocal microscope.
 - Use an appropriate laser line for excitation of **DC360** (e.g., 405 nm) and collect the emission at the corresponding wavelength range.
 - If counterstaining is used, acquire images in separate channels to visualize co-localization.

RNA Sequencing (RNA-Seq)

RNA-Seq is employed to analyze the global changes in gene expression in response to **DC360** treatment.



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Caption: General workflow for RNA sequencing analysis.

Protocol:

- Sample Preparation:
 - Culture cells in multiple replicates for each condition (untreated, vehicle control, **DC360**-treated, and ATRA-treated).
 - Lyse the cells and extract total RNA using a commercial kit.
 - Assess the integrity and concentration of the extracted RNA.
- Library Preparation and Sequencing:
 - Prepare sequencing libraries from the high-quality RNA samples. This typically involves mRNA enrichment, fragmentation, reverse transcription to cDNA, and adapter ligation.
 - Perform quality control on the prepared libraries.
 - Sequence the libraries on a high-throughput sequencing platform.
- Bioinformatic Analysis:
 - Perform quality control checks on the raw sequencing reads.
 - Align the reads to a reference genome.
 - Quantify the expression level of each gene.
 - Identify differentially expressed genes between the different treatment conditions.
 - Perform functional enrichment analysis (e.g., gene ontology and pathway analysis) to interpret the biological significance of the gene expression changes.

Conclusion and Future Directions

DC360 is a powerful tool for studying retinoid signaling, offering the unique advantage of intrinsic fluorescence. Its strong binding to CRABP II and its ability to modulate gene expression in a manner similar to ATRA make it a reliable probe for a variety of in vitro and in cellulo

assays. Future research could focus on quantifying its activation of specific RAR subtypes and utilizing its fluorescent properties for advanced imaging techniques, such as fluorescence lifetime imaging microscopy (FLIM), to further dissect the dynamics of retinoid signaling. The development of similar fluorescent analogues with selectivity for different RAR subtypes would also be a valuable direction for the field.

- To cite this document: BenchChem. [DC360: A Synthetic Fluorescent Retinoid Analogue for Interrogating Retinoid Signaling Pathways]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15543422#dc360-as-a-synthetic-retinoid-analogue\]](https://www.benchchem.com/product/b15543422#dc360-as-a-synthetic-retinoid-analogue)

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